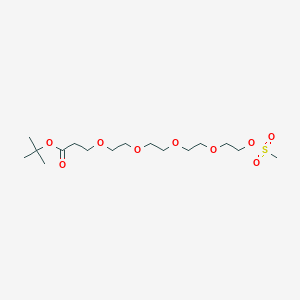

MS-PEG5-t-butyl ester

Descripción

Contextualization within Polyethylene Glycol (PEG) Linker Chemistry

Polyethylene glycol (PEG) is a polymer composed of repeating ethylene glycol units. The process of covalently attaching PEG chains to molecules, known as PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. nih.gov PEGylation can enhance water solubility, reduce immunogenicity, and prolong the circulation time of drugs in the bloodstream. bocsci.comnih.gov

PEG linkers can be categorized based on the reactivity of their terminal groups. Homobifunctional linkers have identical reactive groups at both ends, while heterobifunctional linkers, like MS-PEG5-t-butyl ester, possess two different functional groups. cd-bioparticles.netbiochempeg.com This distinction is critical, as heterobifunctional linkers allow for more complex and controlled conjugation strategies, which are essential in areas like targeted drug delivery and the construction of antibody-drug conjugates (ADCs). cd-bioparticles.netbocsci.com The use of discrete PEG linkers, such as those with a specific number of ethylene glycol units (e.g., PEG5), is preferred over polydisperse PEGs for the synthesis of well-defined and uniform bioconjugates. nih.gov

Significance of Heterobifunctional PEGylated Compounds in Contemporary Chemical Biology and Medicinal Chemistry

Heterobifunctional PEGylated compounds are indispensable tools in modern chemical biology and medicinal chemistry. Their ability to connect two different molecular entities with a flexible, biocompatible spacer is fundamental to the development of sophisticated biomolecular constructs. cd-bioparticles.netbocsci.com

One of the most prominent applications of heterobifunctional PEG linkers is in the creation of antibody-drug conjugates (ADCs). cd-bioparticles.net In an ADC, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells. The PEG linker plays a crucial role in this architecture, ensuring that the drug remains attached to the antibody in circulation and is only released once the ADC has been internalized by the target cell. bocsci.com This targeted delivery minimizes off-target toxicity and enhances the therapeutic window of the drug.

Another significant application is in the development of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com PROTACs are molecules that co-opt the cell's natural protein degradation machinery to eliminate specific disease-causing proteins. medchemexpress.com A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. medchemexpress.com Heterobifunctional PEG linkers are often employed in PROTAC design to bridge these two ligands, and the length and composition of the linker can significantly impact the efficacy of the resulting PROTAC. medchemexpress.commedchemexpress.com

The versatility of heterobifunctional PEG linkers extends to various other applications, including the surface modification of nanoparticles for improved biocompatibility and targeted delivery, and the creation of fluorescent probes for bioimaging. nih.govbiochempeg.com

Overview of the Mesylate and tert-Butyl Ester Functionalities in Organic Synthesis

The utility of this compound as a heterobifunctional linker is derived from the distinct reactivity of its two terminal groups: the mesylate and the tert-butyl ester.

Mesylate (Ms) Group: The methanesulfonyl (mesyl) group is an excellent leaving group in nucleophilic substitution reactions. masterorganicchemistry.com Alcohols are often converted to mesylates to activate them for subsequent reactions, as the hydroxide ion (OH-) is a poor leaving group. masterorganicchemistry.com The conversion of an alcohol to a mesylate is typically achieved by reacting it with mesyl chloride (MsCl) in the presence of a base. masterorganicchemistry.com The resulting mesylate is highly susceptible to displacement by a wide range of nucleophiles, such as amines, thiols, and azides. nih.gov This reactivity makes the mesylate group a valuable tool for introducing new functional groups into a molecule. nih.gov

tert-Butyl Ester Group: The tert-butyl ester serves as a protecting group for a carboxylic acid. axispharm.comnih.gov Protecting groups are essential in multi-step organic synthesis to prevent a reactive functional group from undergoing unwanted reactions while other parts of the molecule are being modified. The tert-butyl ester is particularly useful because it is stable under many reaction conditions but can be selectively removed, or deprotected, under acidic conditions, often using trifluoroacetic acid (TFA). sigmaaldrich.comyoutube.com This deprotection regenerates the carboxylic acid, which can then participate in further reactions, such as amide bond formation with an amine. smolecule.com The use of thionyl chloride can also convert tert-butyl esters into acid chlorides. organic-chemistry.orgresearchgate.net

The orthogonal nature of the mesylate and tert-butyl ester functionalities in this compound is what makes it such a powerful synthetic tool. The mesylate can be reacted with a nucleophile while the tert-butyl ester remains intact. Subsequently, the tert-butyl ester can be deprotected to reveal a carboxylic acid, which can then be coupled with another molecule. This stepwise reactivity allows for the precise and controlled assembly of complex molecular architectures.

Propiedades

IUPAC Name |

tert-butyl 3-[2-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O9S/c1-16(2,3)25-15(17)5-6-20-7-8-21-9-10-22-11-12-23-13-14-24-26(4,18)19/h5-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBWEENGLLFLLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for Ms-peg5-t-butyl Ester

Strategies for Polyethylene Glycol Chain Derivatization

The foundation of MS-PEG5-t-butyl ester is a five-unit polyethylene glycol chain. The derivatization of this chain is a critical aspect of the synthesis, aiming to create a molecule with distinct functionalities at each end. This heterobifunctional nature is achieved by starting with a PEG molecule that has different terminal groups or by selectively modifying one end of a symmetrical diol.

A common approach involves starting with a mono-protected PEG derivative, such as monomethoxy-PEG (mPEG), to ensure that only one hydroxyl group is available for reaction. bocsci.com However, for heterobifunctional PEGs like this compound, a typical starting material would be a PEG diol. The challenge lies in the selective functionalization of one hydroxyl group while the other is either protected or will be reacted in a subsequent step. mdpi.com

Stepwise synthesis can also be employed to build the PEG chain to a precise length, which is particularly important for producing monodisperse PEG derivatives. acs.org This method offers excellent control over the molecular weight and structure of the final product. universiteitleiden.nl

Enzymatic catalysis, particularly with lipases like Candida antarctica lipase B (CALB), has emerged as a green and highly selective method for PEG functionalization. mdpi.com Enzymes can catalyze reactions under mild conditions and often exhibit high regio- and chemoselectivity, which can be advantageous in the synthesis of complex PEG derivatives. mdpi.comohiolink.edu

Synthesis of the Mesylate (Methanesulfonyl) Moiety in PEGylated Scaffolds

The mesylate group is an excellent leaving group, making it a key reactive site for nucleophilic substitution reactions. axispharm.commedchemexpress.com Its introduction onto the PEG scaffold is a crucial step in the synthesis of this compound.

Electrophilic Introduction of the Mesyl Group

The most common method for introducing a mesyl group is through the reaction of a hydroxyl-terminated PEG with methanesulfonyl chloride (MsCl) in the presence of a base. nih.govsemanticscholar.org The base, typically a tertiary amine like triethylamine (Et3N), deprotonates the hydroxyl group, making it a more potent nucleophile to attack the electrophilic sulfur atom of the mesyl chloride. This reaction is typically carried out in an anhydrous organic solvent such as dichloromethane (DCM) at reduced temperatures to control the reactivity and minimize side reactions. nih.govsemanticscholar.org

The reaction proceeds as follows:

PEG-OH + CH3SO2Cl + Et3N → PEG-OSO2CH3 + Et3N·HCl

This process transforms the poorly leaving hydroxyl group into a highly reactive mesylate group, primed for subsequent conjugation. acs.org

Optimization of Reaction Conditions for Mesylate Formation

Optimizing the reaction conditions is critical to achieve a high yield of the desired mesylated product while avoiding unwanted side reactions. Key parameters that are often adjusted include:

| Parameter | Condition | Rationale |

| Temperature | Typically between -10 °C and 0 °C | To control the exothermic reaction and prevent degradation of the mesyl chloride and the product. semanticscholar.org |

| Solvent | Anhydrous Dichloromethane (DCM) | To dissolve the reactants and prevent hydrolysis of the mesyl chloride. nih.gov |

| Base | Triethylamine (Et3N) | To neutralize the HCl byproduct and facilitate the reaction. semanticscholar.org |

| Stoichiometry | A slight excess of mesyl chloride and base | To ensure complete conversion of the hydroxyl group. nih.govsemanticscholar.org |

Table 1: Optimized Reaction Conditions for Mesylation

Careful control of these factors ensures the efficient conversion of the terminal hydroxyl group to a mesylate with high purity.

Introduction and Protection of the Carboxyl Group as a tert-Butyl Ester

The other end of the this compound molecule contains a carboxylic acid that is protected as a tert-butyl ester. This protecting group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal the reactive carboxylic acid. cd-bioparticles.netmedkoo.com

Esterification Reactions for tert-Butyl Ester Formation

The tert-butyl ester can be introduced through several methods. One common approach is the reaction of a hydroxyl-terminated PEG with a molecule that already contains a protected carboxyl group, such as tert-butyl bromoacetate, in the presence of a strong base.

Alternatively, a PEG chain with a terminal carboxylic acid can be esterified. The direct esterification with tert-butanol is often challenging. A more effective method involves the reaction of the carboxylic acid with a tert-butylating agent like tert-butyl acetate in the presence of a strong acid catalyst such as perchloric acid. nih.gov Another strategy is the reaction of a carboxyl-terminated PEG with N,N'-diisopropyl-O-tert-butylisourea.

Regioselective Esterification in Multifunctional Precursors

When starting with a precursor that has multiple reactive sites, achieving regioselective esterification is paramount. This can be accomplished by using a starting material where one hydroxyl group is already protected, allowing the other to be selectively converted to the tert-butyl ester.

For instance, starting with a heterobifunctional PEG that has one hydroxyl group and another functional group that can be converted to a carboxylic acid allows for a more controlled synthesis. The synthesis of a heterobifunctional PEG with a hydroxyl and a protected amine, for example, allows for the modification of the hydroxyl group first, followed by deprotection and conversion of the amine to a carboxylic acid, which can then be esterified. This stepwise approach ensures that the correct functional group is introduced at the desired position. mdpi.com

Enzymatic methods can also offer high regioselectivity in the esterification of multifunctional precursors. mdpi.com Lipases can selectively acylate primary hydroxyl groups in the presence of secondary ones, providing a powerful tool for controlled synthesis. mdpi.com

Orthogonal Protecting Group Strategies in the Synthesis of this compound Analogs

The synthesis of heterobifunctional PEG derivatives, including analogs of this compound, relies heavily on the principle of orthogonal protection. This strategy involves the use of multiple protecting groups in a single molecule, where each group can be removed under specific reaction conditions without affecting the others. iris-biotech.de This allows for the sequential modification of different functional sites on the PEG linker, which is essential for creating complex, well-defined molecular architectures. chempep.comnih.gov

In the context of this compound analogs, one might wish to replace the mesyl (Ms) group with an amine or the t-butyl ester with a different reactive moiety. This requires a protected precursor that can be selectively deprotected at one terminus while the other remains masked. For instance, the widely used fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) combination is a classic example of an orthogonal pair. iris-biotech.de The Fmoc group, often used to protect amines, is labile to basic conditions (e.g., piperidine), while the t-butyl group, used for protecting carboxylic acids and hydroxyls, is removed by strong acids like trifluoroacetic acid (TFA). iris-biotech.de

Another common orthogonal strategy employs trityl (Trt) and tosyl (Ts) groups. In one approach, a tetraethylene glycol monomer bearing a tosyl group at one end and a dimethoxytrityl (DMTr) group at the other can be used in stepwise synthesis. rsc.orgnih.gov The acid-labile DMTr group is removed to allow for chain elongation, while the tosyl group can later be displaced to introduce another functionality.

Below is a table summarizing common orthogonal protecting groups relevant to the synthesis of functionalized PEG linkers.

| Protecting Group 1 | Removal Conditions | Protecting Group 2 | Removal Conditions | Orthogonality |

| Fmoc (Fluorenylmethoxycarbonyl) | Base (e.g., 20% Piperidine in DMF) | tBu (tert-butyl) | Acid (e.g., TFA) | High |

| Boc (tert-butyloxycarbonyl) | Acid (e.g., TFA) | Cbz (Carboxybenzyl) | Catalytic Hydrogenation | High |

| Trt (Trityl) | Mild Acid (e.g., 1% TFA in DCM) | TBDMS (tert-butyldimethylsilyl) | Fluoride Ions (e.g., TBAF) | High |

| Alloc (Allyloxycarbonyl) | Pd(0) catalyst and scavenger | Fmoc (Fluorenylmethoxycarbonyl) | Base (e.g., Piperidine) | High |

| ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | 2% Hydrazine in DMF | Fmoc (Fluorenylmethoxycarbonyl) | Base (e.g., Piperidine) | High |

Stereochemical Considerations in Related PEG-Based Synthesis (if applicable to specific derivatives)

For simple, linear oligo(ethylene glycol) chains like the one in this compound, stereochemistry is not a factor, as the ethylene glycol monomer is achiral. However, stereochemical control can become a significant consideration in the synthesis of more complex PEG-based derivatives or related polyethers. researchgate.net

One area where stereochemistry is pertinent is in the synthesis of linear polyglycerols (linPGs), which are structurally related to PEGs and also used in biomedical applications. acs.org The synthesis of linPGs from protected glycidol derivatives can result in polymers with varying tacticity (the stereochemical arrangement of adjacent chiral centers), which can influence their physical and biological properties. acs.org

Furthermore, stereochemistry plays a crucial role when chiral molecules are conjugated to a PEG linker. The properties of the final conjugate can be influenced by the specific stereoisomer used. In more advanced polymer synthesis, techniques have been developed to control the E/Z stereochemistry of the double bonds formed along a polymer backbone. nih.gov For example, the base-catalyzed nucleophilic thiol-yne reaction has been used to create polymers from propiolate- and thiol-functionalized PEG precursors with controlled stereochemistry, which in turn affects the mechanical properties of the resulting materials. nih.gov While not directly applicable to the saturated backbone of this compound, this demonstrates the increasing importance of stereocontrol in the broader field of PEG-related polymer chemistry. researchgate.net

Advanced Synthetic Techniques for this compound Derivatives

The demand for high-purity, monodisperse PEG derivatives has driven the development of advanced synthetic techniques that offer greater control and efficiency compared to traditional solution-phase methods.

Solid-phase synthesis (SPS) provides a powerful method for the stepwise construction of monodisperse oligo(ethylene glycol) chains, avoiding the challenges of polydispersity and complex purification associated with polymerization. nih.govnih.gov In this approach, the first PEG monomer is anchored to a solid support, such as a Wang resin, which is a polystyrene matrix functionalized with benzyloxy benzyl alcohol groups. nih.govresearchgate.net

The synthesis proceeds in cycles, with each cycle adding a single, protected monomer unit to the growing chain. nih.gov A typical synthetic cycle involves:

Deprotection: Removal of a temporary protecting group (e.g., an acid-labile DMTr group) from the resin-bound PEG chain to expose a reactive hydroxyl group.

Coupling: Reaction of the exposed hydroxyl group with an incoming monomer that has a suitable leaving group (e.g., tosylate) at one end and a protecting group at the other. This is often achieved via a Williamson ether synthesis. nih.gov

Washing: Removal of excess reagents and by-products by washing the resin.

This cycle is repeated until the desired chain length (e.g., five units for a PEG5 derivative) is achieved. Finally, the completed PEG derivative is cleaved from the solid support using a strong acid like trifluoroacetic acid (TFA). researchgate.net A key advantage of SPS is that all reactions can be driven to completion using an excess of reagents, and purification is simplified to washing the solid support after each step, making the entire process chromatography-free. nih.govnih.gov This methodology has been successfully used to synthesize PEG derivatives with high yields and near monodispersity. nih.gov

Table 2: Generalized Steps in Solid-Phase Synthesis of a PEG Derivative

| Step | Action | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1. Anchoring | Attach the first monomer to the solid support. | Wang Resin, Monomer | Immobilize the starting unit. |

| 2. Deprotection | Remove the terminal protecting group. | e.g., Acidic conditions for DMTr | Expose a reactive site for chain elongation. |

| 3. Coupling | Add the next monomer unit. | Protected Monomer, Base | Extend the PEG chain. |

| 4. Capping | (Optional) Acetylate any unreacted sites. | Acetic Anhydride | Prevent the formation of deletion sequences. |

| 5. Repeat | Repeat steps 2-4 for desired length. | N/A | Build the full-length polymer. |

| 6. Cleavage | Release the final product from the resin. | e.g., Trifluoroacetic Acid (TFA) | Isolate the pure PEG derivative. |

Flow chemistry, utilizing microreactors, has emerged as a highly efficient technique for chemical synthesis, including the PEGylation of proteins and the synthesis of PEG derivatives. nih.govmcmaster.ca In a flow system, reagents are continuously pumped through a network of small-diameter tubes where they mix and react. chemrxiv.org This platform offers several advantages over traditional batch reactions, including precise control over reaction time, temperature, and stoichiometry, as well as superior heat and mass transfer. mcmaster.ca

For PEGylation reactions, which involve attaching PEG chains to molecules like proteins, flow chemistry can dramatically improve selectivity and reduce the formation of undesirable by-products. nih.gov The rapid and efficient mixing in microreactors, often enhanced by features like staggered herringbone grooves that induce chaotic advection, ensures a homogeneous reaction environment. mcmaster.ca This can lead to ultra-rapid reactions, sometimes achieving mono-PEGylation of a protein in seconds, which minimizes the risk of aggregation and the formation of multi-PEGylated species. nih.govchemrxiv.org The ability to precisely control the reaction time by adjusting the flow rate and reactor length is a key advantage for achieving high selectivity. mcmaster.ca These systems are also scalable, allowing for gram-scale manufacturing of PEGylated bioconjugates. chemrxiv.org

Table 3: Comparison of Batch vs. Flow Chemistry for PEGylation

| Feature | Batch Reactor | Flow Microreactor |

|---|---|---|

| Mixing | Often slow and heterogeneous (stirring) | Rapid and efficient (chaotic advection) mcmaster.ca |

| Reaction Time Control | Less precise; relies on quenching | Highly precise; determined by flow rate and reactor volume nih.gov |

| Selectivity | Lower; risk of multiple PEGylations | Higher; can achieve mono-PEGylation nih.govmcmaster.ca |

| Heat & Mass Transfer | Limited | Excellent |

| Scalability | Can be challenging; risk of aggregation chemrxiv.org | More straightforward; numbering-up or longer run times chemrxiv.org |

| By-product Formation | Higher potential | Minimized due to controlled conditions chemrxiv.org |

Ultrasound-assisted synthesis, or sonochemistry, utilizes high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation in a liquid medium. tandfonline.com The formation, growth, and violent collapse of microscopic bubbles create localized hot spots with extremely high temperatures and pressures, which can dramatically accelerate chemical reactions. tandfonline.com

This technique has been applied as a green and efficient method for various syntheses involving PEG. For instance, ultrasound has been used to promote one-pot, multi-component reactions using PEG as a reusable and environmentally benign reaction medium. rsc.org The application of ultrasound can lead to significantly shorter reaction times and higher yields compared to conventional methods. nih.gov In the context of synthesizing precursors for this compound, sonication could be applied to steps such as esterification or the introduction of the mesylate group to potentially improve reaction rates and efficiency.

Furthermore, ultrasound has been used to synthesize metal-organic complexes incorporating PEG, demonstrating its utility in creating functional materials. acs.org The combination of phase-transfer catalysis (PTC) with ultrasound has been shown to intensify processes, offering high yields of products in shorter times using biodegradable catalysts like PEGs. nih.gov This synergy of green chemistry principles and process intensification makes ultrasound an attractive technique for the modern synthesis of specialized chemical compounds. rsc.orgnih.gov

Chemical Reactivity and Mechanistic Investigations of Ms-peg5-t-butyl Ester

Reactivity of the Mesylate Group in Nucleophilic Substitution Reactions

The mesylate (methanesulfonate, MsO-) group is an excellent leaving group in nucleophilic substitution reactions due to the stability of the resulting mesylate anion, which is the conjugate base of a strong acid (methanesulfonic acid). wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This high reactivity allows for the facile displacement of the mesylate by a wide range of nucleophiles.

Mechanism of Mesylate Displacement by Various Nucleophiles

The displacement of the mesylate group in MS-PEG5-t-butyl ester typically proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism. organic-chemistry.orgchemistrysteps.comyoutube.com This mechanism involves a one-step process where the nucleophile attacks the carbon atom bearing the mesylate group from the backside, leading to an inversion of stereochemistry at that carbon. The departure of the leaving group occurs simultaneously with the formation of the new bond with the nucleophile. organic-chemistry.org

However, under certain conditions, particularly with tertiary substrates or in the presence of weakly nucleophilic solvents, an S(_N)1 (unimolecular nucleophilic substitution) mechanism may compete or dominate. chemistrysteps.compurechemistry.org The S(_N)1 pathway involves a two-step process starting with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the planar carbocation, which can occur from either face, leading to a racemic or partially racemized product. organic-chemistry.orgrsc.org

Good nucleophiles for displacing mesylates include amines, alcohols, alkoxides, and thiols. organic-chemistry.org For instance, the reaction with sodium methanethiolate would result in the formation of a thioether via an S(_N)2 reaction. youtube.com

Kinetic and Thermodynamic Studies of Substitution Reactions

The rate of nucleophilic substitution reactions is influenced by several factors, including the nature of the nucleophile, the substrate, the leaving group, and the solvent. purechemistry.orgsamipubco.com For S(_N)2 reactions, the rate is dependent on the concentration of both the substrate (this compound) and the nucleophile. For S(_N)1 reactions, the rate is primarily dependent on the concentration of the substrate. purechemistry.org

Thermodynamically, the substitution of a mesylate group is generally favorable because a weak C-O bond is broken and a stronger C-Nucleophile bond is formed, and a very stable, weakly basic mesylate anion is liberated. masterorganicchemistry.comsamipubco.com The stability of the leaving group is a key thermodynamic driving force for the reaction. purechemistry.org Kinetic and thermodynamic control of a reaction can lead to different products. The kinetic product is formed faster, while the thermodynamic product is more stable. libretexts.orglibretexts.org

Detailed kinetic and thermodynamic parameters for the substitution reactions of this compound specifically are not widely available in the public domain and would likely require experimental determination. However, general principles of nucleophilic substitution kinetics and thermodynamics apply. samipubco.comrsc.org

Substrate Scope and Limitations in Functional Group Transformations

The mesylate group's high reactivity allows for a broad substrate scope in nucleophilic substitution reactions. rsc.orgnih.gov It can be displaced by a variety of nucleophiles, enabling the introduction of diverse functional groups. This versatility is crucial for applications like the synthesis of PROTACs, where specific linkers are required to connect a target protein ligand and an E3 ligase ligand. medchemexpress.com

However, limitations exist. Steric hindrance around the reaction center can significantly slow down or prevent S(_N)2 reactions. purechemistry.org In such cases, elimination reactions (E1 or E2) may become competitive, leading to the formation of alkenes. chemistrysteps.com The choice of solvent is also critical, as polar aprotic solvents generally favor S(_N)2 reactions, while polar protic solvents can promote S(_N)1 reactions and may also act as competing nucleophiles. purechemistry.org

Deprotection Chemistry of the tert-Butyl Ester Group

The tert-butyl (t-butyl) ester group serves as a protecting group for the carboxylic acid functionality. Its removal, or deprotection, is a key step in many synthetic sequences, revealing the free carboxylic acid for further reactions. medkoo.combroadpharm.combroadpharm.com

Acid-Catalyzed Hydrolysis Mechanisms for Carboxylic Acid Regeneration

The deprotection of a tert-butyl ester is most commonly achieved under acidic conditions. organic-chemistry.orgacs.org Unlike the hydrolysis of simple alkyl esters which typically proceed through an A(_AC)2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism, tert-butyl esters hydrolyze via an A(_AL)1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. bham.ac.ukcdnsciencepub.comoup.com

The A(_AL)1 mechanism involves the following steps:

Protonation of the carbonyl oxygen of the ester.

Unimolecular cleavage of the alkyl-oxygen bond, which is the rate-determining step. This step is facilitated by the formation of a relatively stable tertiary carbocation (the tert-butyl cation). bham.ac.ukresearchgate.netchegg.com

The tert-butyl cation then rapidly reacts with a nucleophile (e.g., water) or undergoes elimination to form isobutylene. researchgate.net

This mechanism is favored because of the stability of the intermediate tert-butyl carbocation. bham.ac.uk

Selective Deprotection Strategies in Multifunctional Molecules

In molecules containing multiple acid-sensitive protecting groups, such as this compound which also contains a mesylate group, selective deprotection of the tert-butyl ester is crucial. The challenge lies in cleaving the ester without affecting other functional groups.

Several methods have been developed for the selective deprotection of tert-butyl esters:

Lewis Acid Catalysis: Lewis acids such as zinc bromide (ZnBr(_2)) in dichloromethane (DCM) have been shown to selectively cleave tert-butyl esters in the presence of other acid-labile groups like N-Boc and N-trityl, although these can also be labile under certain conditions. acs.orgresearchgate.netnih.gov Cerium(III) chloride (CeCl(_3)) in combination with sodium iodide (NaI) has also been reported for the selective deprotection of tert-butyl esters in the presence of N-Boc groups. organic-chemistry.orgthieme-connect.com Ytterbium triflate has also been used as a mild and selective catalyst. niscpr.res.in

Aqueous Phosphoric Acid: A mild and environmentally friendly method involves the use of aqueous phosphoric acid, which can deprotect tert-butyl esters and carbamates while tolerating other acid-sensitive groups like benzyl esters and TBDMS ethers. acs.org

Control of Reaction Conditions: Careful control of acid strength, temperature, and reaction time can achieve selectivity. For example, milder acidic conditions might be sufficient to cleave the t-butyl ester without affecting the mesylate group, which is generally stable under these conditions.

Chemo- and Regioselectivity in Reactions Involving Both Terminal Functionalities

The synthetic utility of this compound lies in the differential reactivity of its two terminal functional groups: the mesylate and the t-butyl ester. This difference allows for chemoselective reactions, where one group can be reacted while the other remains intact.

Mesylate (Ms) Group: The methanesulfonyl group is an excellent leaving group, rendering the terminal carbon atom highly electrophilic. It readily undergoes nucleophilic substitution (Sɴ2) reactions with a wide range of nucleophiles, including amines, thiols, and alcohols. masterorganicchemistry.com This reaction is analogous to the reactivity of alkyl halides. masterorganicchemistry.com

t-Butyl Ester Group: The tert-butyl ester serves as a protecting group for a carboxylic acid. youtube.com It is sterically hindered and stable towards nucleophilic attack and basic conditions. However, it is readily cleaved under acidic conditions (e.g., using trifluoroacetic acid) via a mechanism that involves the formation of a stable tertiary carbocation (isobutylene). youtube.comlibretexts.org

This orthogonal reactivity enables a two-stage modification strategy. First, a nucleophilic biomolecule or substrate can be conjugated to the linker via the mesylate group. The t-butyl ester remains unaffected during this step. Subsequently, the t-butyl ester can be hydrolyzed under acidic conditions to unmask a terminal carboxylic acid, which can then be used for further conjugation, for instance, by forming an amide bond with an amine in the presence of a coupling agent. broadpharm.comcd-bioparticles.net

The table below summarizes the selective reactivity of the terminal groups of this compound under different reaction conditions.

| Reaction Condition | Mesylate (-OMs) Terminus Reactivity | t-Butyl Ester (-COOtBu) Terminus Reactivity | Primary Product |

|---|---|---|---|

| Nucleophile (e.g., R-NH₂, R-SH) at neutral/basic pH | Reactive (Undergoes Sɴ2 substitution) | Stable (No reaction) | Nucleophile-PEG5-t-butyl ester |

| Strong Acid (e.g., TFA) in anhydrous solvent | Stable (Generally unreactive) | Reactive (Hydrolyzes to carboxylic acid) | MS-PEG5-COOH |

| Basic Hydrolysis (e.g., NaOH, aq.) | Potentially slow hydrolysis/reaction | Stable (Resistant to basic hydrolysis) | Reaction is generally not chemoselective or practical |

Stability Studies of this compound in Diverse Chemical Environments Relevant to Bioconjugation

The stability of a linker molecule in various chemical environments is paramount for successful and reproducible bioconjugation. The environments encountered typically include storage conditions, reaction buffers for conjugation, and purification solutions.

pH Stability: The stability of this compound is highly dependent on pH.

Neutral pH (pH ~7.0-7.5): In buffers such as PBS, the molecule exhibits good stability. The t-butyl ester is stable, and while the mesylate is a reactive group, its hydrolysis rate is generally slow enough to allow for efficient conjugation with a target nucleophile.

Acidic pH (pH < 5.0): The t-butyl ester linkage is labile and will undergo hydrolysis to yield the corresponding carboxylic acid. organic-chemistry.org The rate of hydrolysis increases with decreasing pH. The mesylate group and the PEG backbone are generally stable under these conditions for short durations. uzh.ch

Basic pH (pH > 8.0): The t-butyl ester is stable. The mesylate group becomes increasingly susceptible to hydrolysis by hydroxide ions. However, in the presence of a target nucleophile like a primary amine (e.g., a lysine residue on a protein), the conjugation reaction is typically much faster than hydrolysis. rsc.orgconicet.gov.ar

Stability in the Presence of Bioconjugation Reagents: this compound is designed to react with nucleophiles present on biomolecules.

Reaction with Amines and Thiols: The mesylate group reacts efficiently with primary amines and thiols, which are common targets in protein modification. The reaction is generally performed in aqueous buffers at a pH range of 7.5-9.0 to ensure the nucleophile is in its deprotonated, more reactive state. interchim.fr

Aqueous Stability of the Mesylate: Sulfonate esters are known to be hydrolytically labile in aqueous media. The rate of hydrolysis for sulfonyl-activated linkers can be significant, competing with the desired conjugation reaction. rsc.org Therefore, it is recommended to use the reagent promptly after preparing aqueous solutions to maximize conjugation efficiency.

The following table provides a summary of the stability and behavior of this compound in environments relevant to bioconjugation.

| Environment / Condition | Effect on Mesylate Group | Effect on t-Butyl Ester Group | Effect on PEG Backbone | Overall Outcome |

|---|---|---|---|---|

| Aqueous Buffer (pH 7.4, e.g., PBS) | Slowly hydrolyzes; reactive with added nucleophiles | Stable | Stable | Suitable for conjugation reactions over typical time scales (minutes to hours) |

| Aqueous Buffer (pH > 8.5) | Increased rate of hydrolysis; highly reactive with nucleophiles | Stable | Stable | Favors rapid conjugation but shorter linker half-life |

| Acidic Media (e.g., TFA/DCM, pH < 2) | Stable | Cleaved to Carboxylic Acid | Stable | Selective deprotection of the ester terminus |

| Presence of Primary Amines/Thiols | Reacts to form stable C-N or C-S bond | Stable | Stable | Forms the desired bioconjugate |

| Long-term storage (-20°C, desiccated) | Stable | Stable | Stable | Recommended storage condition for the solid compound |

Applications of Ms-peg5-t-butyl Ester in Bioconjugation and Advanced Therapeutic Modalities

Design Principles for PEGylated Bioconjugates Utilizing MS-PEG5-t-butyl ester

The primary role of the PEG moiety is to improve the solubility and stability of the bioconjugate. Many potent therapeutic payloads are hydrophobic, which can lead to aggregation and rapid clearance from the body. The hydrophilic nature of the PEG chain in this compound helps to create a hydration shell around the payload, mitigating aggregation and enhancing solubility in aqueous environments. labinsights.nl This is particularly crucial for maintaining the stability of Antibody-Drug Conjugates (ADCs) during formulation and administration.

Furthermore, the PEG linker can significantly impact the pharmacokinetic profile of the bioconjugate. labinsights.nl By increasing the hydrodynamic radius of the molecule, PEGylation can reduce renal clearance, leading to a longer circulation half-life. This extended exposure can enhance the therapeutic efficacy of the drug. The five-unit length of the PEG chain in this compound provides a balance between increased solubility and avoiding excessive molecular weight that could hinder tissue penetration.

The design of PEGylated bioconjugates also considers the linker's role as a flexible spacer. This flexibility can be critical for ensuring that the conjugated payload can interact effectively with its target without steric hindrance from the larger biomolecule to which it is attached.

This compound as a Versatile Linker for Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are innovative heterobifunctional molecules that co-opt the cell's own protein disposal system to eliminate disease-causing proteins. researchgate.net They consist of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that significantly influences the efficacy of the PROTAC. This compound is an example of a PEG-based linker used in the synthesis of PROTACs. researchgate.netbocsci.combiochempeg.com

Structural Design and Synthetic Strategies for PROTACs Incorporating this compound

The synthesis of a PROTAC using this compound typically involves a multi-step process. The methanesulfonyl group serves as a reactive handle for nucleophilic substitution, often by an amine or hydroxyl group on one of the PROTAC's ligands. The t-butyl ester protects a terminal carboxylic acid, which can be deprotected under acidic conditions to allow for subsequent amide bond formation with the other ligand. frontiersin.org This modular approach allows for the systematic variation of the linker, ligands, and attachment points to optimize PROTAC activity.

A common synthetic strategy involves reacting the this compound with a ligand containing a nucleophilic group. After this initial conjugation, the t-butyl ester is removed, and the resulting carboxylic acid is activated for coupling with the second ligand. This stepwise synthesis provides control over the final PROTAC structure.

Impact of Linker Length and Flexibility on PROTAC Efficacy and Target Engagement

The length and flexibility of the linker are paramount for the successful formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. A linker that is too short may lead to steric clashes, preventing the two proteins from binding simultaneously. Conversely, a linker that is too long might not effectively bring the E3 ligase in close enough proximity for efficient ubiquitination of the target protein.

The PEG5 linker in this compound offers a specific length and inherent flexibility that can be advantageous. Research has shown that the degradation efficiency of PROTACs is highly sensitive to the linker length. For instance, in a study developing PROTACs for soluble epoxide hydrolase (sEH), a series of PROTACs with PEG linkers of varying lengths (PEG1 to PEG6) were synthesized and evaluated. rsc.org The results indicated that the PROTAC incorporating a PEG5 linker (compound 21e ) was among the most effective at inducing degradation of the target protein. rsc.org

| PROTAC Compound | Linker | Maximum Degradation (Dmax) |

|---|---|---|

| 21a | PEG1 | No significant degradation |

| 21b | PEG2 | No significant degradation |

| 21c | PEG3 | No significant degradation |

| 21d | PEG4 | No significant degradation |

| 21e | PEG5 | ~35% |

| 21f | PEG6 | ~20% |

Data adapted from Schwalm et al., Structure-Based Design of PROTACS for the Degradation of Soluble Epoxide Hydrolase, 2024. rsc.org

This data highlights the critical nature of optimizing linker length, with the PEG5 linker providing a sweet spot for activity in this particular system. The flexibility of the PEG chain is also thought to contribute to the ability of the PROTAC to adopt a conformation that is favorable for ternary complex formation.

Optimization of Linker Attachment Points within PROTAC Architecture

The points at which the linker is attached to the target protein ligand and the E3 ligase ligand are also crucial for PROTAC efficacy. The exit vector of the linker from each ligand must be directed towards a solvent-exposed region to avoid disrupting the binding interactions with their respective proteins.

The synthetic versatility of linkers like this compound allows for the exploration of different attachment points. By synthesizing a library of PROTACs with the linker attached at various positions on the ligands, researchers can empirically determine the optimal architecture for a given target and E3 ligase pair. This optimization is essential for maximizing the stability and cooperativity of the ternary complex, which ultimately dictates the potency of the PROTAC.

Utilization in Antibody-Drug Conjugates (ADCs) Development

Site-Specific Conjugation Methodologies

Traditional methods of conjugating drugs to antibodies often result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites. This heterogeneity can lead to inconsistent efficacy and safety profiles. Site-specific conjugation methods aim to produce a homogeneous population of ADCs with a defined DAR and precise drug placement. broadpharm.com

Linkers like Amino-PEG5-t-butyl ester, a derivative of this compound, can be employed in these advanced conjugation strategies. medkoo.comsigmaaldrich.com For example, engineered antibodies with specific amino acid mutations (e.g., cysteine or unnatural amino acids) can serve as handles for the site-specific attachment of a linker-drug entity.

One such approach involves the use of microbial transglutaminase (mTG), an enzyme that can catalyze the formation of a bond between a glutamine tag engineered into the antibody and an amine-containing linker-drug. nih.gov An amino-PEG5 linker could be incorporated into the linker-drug construct for this purpose. The hydrophilic PEG5 spacer would serve to enhance the solubility of the often-hydrophobic payload, which is a significant challenge in ADC development, especially for those with high DARs. labinsights.nl The improved hydrophilicity can reduce the tendency of the ADC to aggregate, leading to better manufacturing processes and improved pharmacokinetic properties. labinsights.nl

The t-butyl ester group on the linker provides a protected carboxylic acid that can be used to attach the cytotoxic payload before conjugation to the antibody. This modular design is a key advantage in the synthesis of well-defined ADCs.

Role of PEGylation in Modulating ADC Stability and Immunogenicity

One of the primary roles of PEGylation in ADCs is to enhance their stability and solubility. nih.govbocsci.com Many potent cytotoxic drugs used in ADCs are hydrophobic, which can lead to aggregation of the conjugate, compromising its efficacy and safety. rsc.org The incorporation of flexible, hydrophilic PEG spacers helps to mitigate these hydrophobic interactions, thereby reducing the propensity for aggregation and improving the conjugate's solubility in aqueous environments. nih.govrsc.org Furthermore, the PEG chain can act as a protective steric shield around the protein, which can decrease its degradation by proteolytic enzymes, contributing to increased stability in circulation. ucl.ac.becreativepegworks.com

PEGylation is also a well-established method for reducing the immunogenicity of therapeutic proteins. ucl.ac.becreativepegworks.com The PEG polymer can mask potential antigenic sites on the antibody or the linker-drug moiety, preventing recognition by the immune system. creativepegworks.com This "stealth effect" reduces the likelihood of inducing an anti-drug antibody (ADA) response, which can otherwise lead to rapid clearance of the ADC and potential adverse effects. ucl.ac.be By decreasing immunogenicity and antigenicity, PEGylation helps to maintain the therapeutic efficacy of the ADC over the treatment period. ucl.ac.bekoreascience.kr

| Feature | Impact of PEGylation | Research Finding |

| Solubility | Increased | Hydrophilic polyethylene glycol (PEG) linkers are particularly attractive as a conjugation linker to improve ADC solubility. nih.gov |

| Aggregation | Reduced | The hydrophilicity of PEG spacers reduces hydrophobic interactions and, consequently, reduces aggregation and precipitation. rsc.org |

| Stability | Increased | PEGylation can increase the stability of proteins and protects against enzymatic degradation. ucl.ac.becreativepegworks.com |

| Immunogenicity | Reduced | PEG steric shielding can help to reduce immunogenicity by shielding potential antigenic sites on the protein. creativepegworks.com |

Engineering of Advanced Drug Delivery Systems (DDS)

Integration into Polymeric Nanoparticle Architectures for Enhanced Solubility and Biocompatibility

This compound and similar heterobifunctional PEG linkers are integral components in the engineering of advanced polymeric nanoparticles for drug delivery. mdpi.com These linkers can be used to form amphiphilic block copolymers, such as PEG-PLA (poly(lactic acid)) or PEG-PLGA (poly(lactic-co-glycolic acid)), which self-assemble in aqueous environments. mdpi.compreprints.org This self-assembly process typically results in core-shell nanostructures, where a hydrophobic polymer core encapsulates a therapeutic agent, and a hydrophilic PEG shell forms the outer layer. mdpi.com

Modulating Pharmacokinetic Profiles via PEGylation Strategies

PEGylation is a cornerstone strategy for favorably modulating the pharmacokinetic profiles of drug delivery systems. rsc.orgkoreascience.kr The covalent attachment of PEG chains, facilitated by linkers like this compound, significantly alters the behavior of nanoparticles and bioconjugates in vivo. ucl.ac.be The primary mechanism behind this modulation is the increase in the hydrodynamic volume of the drug carrier. creativepegworks.com This larger size reduces the rate of renal clearance, as the kidneys are less able to filter the larger PEGylated entities from the blood. ucl.ac.becreativepegworks.com

This reduced clearance leads to a significantly prolonged residence time and circulation half-life in the body. ucl.ac.bekoreascience.kr For instance, the first FDA-approved PEGylated nanoparticle, Doxil®, demonstrated a substantial increase in the bioavailability of doxorubicin. nih.gov The "stealth" properties conferred by the PEG layer also protect the encapsulated or conjugated drug from enzymatic degradation and minimize uptake by the reticuloendothelial system (RES), further contributing to extended circulation. creativepegworks.comkoreascience.kr This prolonged presence in the bloodstream enhances the probability of the drug delivery system reaching its target tissue, which is particularly advantageous in cancer therapy through the enhanced permeability and retention (EPR) effect, where nanoparticles preferentially accumulate in tumor tissues. nih.govencyclopedia.pub

Design of Stimuli-Responsive Drug Release Systems Employing Cleavable Linkers

A sophisticated approach in advanced drug delivery involves the design of stimuli-responsive systems that release their therapeutic payload in response to specific triggers within the target microenvironment. nih.govmdpi.com This strategy often employs cleavable linkers that are stable in general circulation but break apart under specific conditions, such as changes in pH, redox potential, or the presence of certain enzymes. nih.govmdpi.comresearchgate.net

The this compound molecule contains a tert-butyl ester group, which is an acid-labile moiety. This feature makes it a suitable building block for creating pH-responsive drug delivery systems. broadpharm.com In such a system, the PEG linker can be used to attach a drug to a nanocarrier. researchgate.net The t-butyl ester can be hydrolyzed under the acidic conditions characteristic of tumor microenvironments (pH 6.5-5.5) or within cellular compartments like endosomes and lysosomes. nih.gov This cleavage can trigger the release of the drug specifically at the target site, enhancing therapeutic efficacy while minimizing exposure to healthy tissues. mdpi.com This approach of using cleavable PEG linkers helps to overcome the "PEG dilemma," where a stable PEG layer that is beneficial for circulation can hinder cellular uptake and drug release at the target site. nih.govthno.org By shedding the PEG layer in response to a stimulus, the nanoparticle can more effectively interact with and be internalized by target cells. thno.org

| Linker Type | Stimulus for Cleavage | Biological Context |

| Ester (e.g., t-butyl ester) | Low pH (Acidic) | Tumor microenvironment, endosomes, lysosomes nih.govnih.gov |

| Hydrazone | Low pH (Acidic) | Tumor microenvironment, endosomes nih.govthno.org |

| Disulfide | High Glutathione (GSH) concentration (Redox) | Intracellular environment, some tumor tissues nih.govthno.org |

| Peptide | Specific Enzymes (e.g., MMPs) | Extracellular matrix of tumors nih.gov |

| Vinyl ether | Low pH (Acidic) | Acidic organelles nih.gov |

Surface Functionalization of Biomedical Devices and Materials

The functionalization of biomedical device surfaces is critical for improving their biocompatibility and performance in vivo. PEG derivatives are widely used for this purpose to create a non-fouling surface that resists the non-specific adsorption of proteins and cells. bocsci.com Heterobifunctional linkers, conceptually similar to this compound, play a key role in this application.

The process involves covalently attaching the PEG linker to the surface of a biomedical device, such as an implant, a biosensor, or a diagnostic tool. One reactive group on the linker (for instance, the mesylate group on this compound, which is a good leaving group for reactions with surface amines or hydroxyls) can be used to form a stable covalent bond with the device material. mdpi.com The other end of the linker presents the hydrophilic PEG chain to the biological environment. bocsci.com This dense layer of PEG chains creates a steric barrier that physically prevents proteins from approaching and adsorbing to the surface. This modification is crucial for preventing the foreign body response, reducing the risk of thrombus formation on blood-contacting devices, and improving the signal-to-noise ratio in diagnostic applications by minimizing background interference. The terminal group of the PEG linker (such as the carboxyl group that can be exposed from the t-butyl ester) can also be used for further conjugation of specific biomolecules, like targeting ligands or enzymes, to create a bioactive surface. broadpharm.commedkoo.com

Application in the Development of Other Chemical Biology Probes and Tools

Beyond its applications in drug delivery, this compound serves as a valuable building block in the synthesis of sophisticated chemical probes and tools for biological research. medchemexpress.commedchemexpress.eumskcc.org These tools are designed to investigate and manipulate biological processes within the native cellular environment. mskcc.org

A prominent application for this compound is in the construction of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.euhoelzel-biotech.com PROTACs are heterobifunctional molecules designed to selectively degrade target proteins by hijacking the cell's own ubiquitin-proteasome system. medchemexpress.com A PROTAC consists of two distinct ligands connected by a linker: one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase. medchemexpress.com The linker's role is to span the distance between the two proteins, facilitating the formation of a ternary complex and subsequent ubiquitination and degradation of the target. The PEG5 chain of this compound provides a flexible, hydrophilic spacer of a defined length, which is crucial for optimizing the geometry of this ternary complex. medchemexpress.com Its bifunctional nature (mesylate and protected carboxylate) allows for the sequential conjugation of the two different ligands during PROTAC synthesis. broadpharm.commedchemexpress.com

Furthermore, heterobifunctional PEG linkers are used to synthesize other chemical biology tools, such as fluorescently labeled probes for imaging or biotinylated reagents for affinity purification and proteomic studies. mskcc.orgsigmaaldrich.com The PEG spacer enhances the aqueous solubility and reduces non-specific binding of these probes, improving their utility and performance in biological assays. sigmaaldrich.com

| Probe/Tool Type | Function | Role of PEG Linker |

| PROTACs | Induce targeted protein degradation. medchemexpress.com | Connects target-binding ligand to E3 ligase ligand, optimizing ternary complex formation. medchemexpress.com |

| Fluorescent Probes | Visualize proteins or cellular processes via microscopy or flow cytometry. mskcc.org | Increases probe solubility and reduces non-specific binding. |

| Biotinylated Reagents | Isolate and identify protein binding partners (affinity purification). mskcc.org | Provides a flexible, hydrophilic spacer arm to minimize steric hindrance and improve solubility. |

| ADC Building Blocks | Component for creating antibody-drug conjugates. sigmaaldrich.com | Connects the antibody to the drug, influencing solubility and pharmacokinetics. sigmaaldrich.com |

Synthesis of Imaging Agents and Fluorescent Probes

The unique chemical architecture of this compound makes it a valuable tool in the synthesis of sophisticated imaging agents and fluorescent probes. The mesylate group allows for the covalent attachment of the linker to a fluorophore or an imaging moiety that contains a nucleophilic functional group, such as an amine or a hydroxyl group. This reaction forms a stable ether or amine linkage.

Once the imaging component is attached, the t-butyl ester at the other end of the PEG linker can be deprotected to reveal a carboxylic acid. This carboxylic acid can then be activated, for instance with N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to react with an amine group on a targeting biomolecule, such as a protein, antibody, or peptide. This step-wise conjugation strategy allows for the precise construction of targeted imaging probes. The PEG5 spacer plays a crucial role by increasing the hydrophilicity of the final conjugate, which can improve its pharmacokinetic profile and reduce background signal in imaging applications.

For example, a similar compound, Fluorescein-PEG5-Acid, which combines a fluorescein fluorophore with a PEG5 linker and a terminal carboxylic acid, is used extensively in biomedical applications for diagnostics and targeted delivery. The synthesis of such molecules often involves the reaction of an activated fluorescein derivative with a PEG5 amine. Similarly, this compound can be reacted with a fluorescent dye and then conjugated to a targeting ligand. Another related example is the use of Halo-PEG(5)-azide for the synthesis of fluorescent pH-sensitive dyes. iris-biotech.de In this context, the HaloTag ligand acts as a linker to covalently bind to the HaloTag reporter protein, demonstrating the utility of PEG5 linkers in creating specific imaging tools. iris-biotech.de

| Imaging Agent/Probe Component | Role of PEG5 Linker | Example of Related Application |

| Fluorescent Dye (e.g., Fluorescein) | Covalently links the dye to a targeting biomolecule and enhances solubility. | Development of targeted fluorescent probes for cellular imaging. |

| pH-Sensitive Dye | Serves as a spacer in the synthesis of a HaloTag ligand for creating a fluorescent biosensor. | Measurement of subcellular pH in mammalian cells. iris-biotech.de |

| Near-Infrared (NIR) Dyes | Improves the performance and pharmacokinetic properties of optical imaging probes. | Targeted, activatable monoclonal antibody-indocyanine green optical imaging. |

Derivatization for Affinity Tags and Capture Reagents

This compound is also instrumental in the derivatization of molecules to create affinity tags and capture reagents. Affinity tags are small molecules or proteins that can be attached to a biomolecule of interest to facilitate its detection, purification, or immobilization. The bifunctional nature of this compound allows for the conjugation of a targeting molecule to an affinity handle.

The process would typically involve reacting the mesylate end of the linker with a biomolecule. Subsequently, the t-butyl ester is deprotected, and the resulting carboxylic acid is used to attach an affinity tag, such as biotin or a dinitrophenyl (DNP) group. The PEG5 spacer helps to extend the affinity tag away from the surface of the biomolecule, which can reduce steric hindrance and improve its accessibility for binding to its corresponding affinity partner (e.g., streptavidin for biotin).

A relevant application is the use of Halo-PEG(5)-azide as a HaloTag linker ligand. iris-biotech.de The HaloTag is a protein tag that can be fused to a protein of interest and then covalently labeled with a ligand, which can be a fluorescent dye or an affinity handle. iris-biotech.de This system exemplifies how a PEGylated linker can be used to create a specific affinity labeling system. The use of DNP as an affinity tag is another example where PEG linkers can be beneficial. DNP can be conjugated to biomolecules using a PEG spacer, and the resulting conjugate can be used in applications where a biotin-free system is required. The hydrophilic PEG linker allows for the attachment of multiple DNP groups without causing precipitation of the biomolecule. precisepeg.com

| Affinity Tag/Capture Reagent | Function of this compound | Target Biomolecule | Application |

| Biotin | Covalently links biotin to a protein or other biomolecule. | Proteins, Peptides | Affinity purification, Western blotting, ELISA |

| Dinitrophenyl (DNP) | Acts as a spacer to attach DNP to an oligonucleotide. | Oligonucleotides | Biotin-free affinity capture and detection. precisepeg.com |

| HaloTag Ligand | Forms part of the linker for attaching a functional moiety to the HaloTag protein. | HaloTag fusion proteins | Protein labeling, cell imaging, and protein analysis. iris-biotech.de |

Immobilization of Biomolecules for Biosensor and Assay Development

The immobilization of biomolecules onto solid surfaces is a critical step in the development of biosensors and various assay formats, such as ELISA and microarrays. This compound provides a robust method for achieving this. The surface of a biosensor chip or a microplate can be functionalized with nucleophilic groups, such as amines. The mesylate end of this compound can then react with this surface, covalently attaching the linker.

Following the immobilization of the linker, the t-butyl ester protecting group is removed. The now-exposed carboxylic acid can be activated to covalently bind a biomolecule, such as an antibody, enzyme, or oligonucleotide, via its primary amine groups. This oriented immobilization, facilitated by the linker, can enhance the biological activity and accessibility of the immobilized biomolecule. The PEG5 spacer serves to distance the biomolecule from the surface, which can minimize denaturation and non-specific interactions, ultimately improving the signal-to-noise ratio of the assay. broadpharm.comresearchgate.net

Research has shown that surface modification with PEG is an effective method to reduce protein adsorption on various materials. researchgate.net In the context of biosensors, dCas9 has been immobilized on graphene surfaces using carbodiimide chemistry, followed by surface blocking with amino-PEG5-alcohol to prevent non-specific adsorption. researchgate.net This highlights the importance of PEG5 linkers in creating sensitive and specific biosensing platforms. Furthermore, crosslinkers like Bis(NHS)PEG5 have been used for the efficient immobilization of proteins on electrospun nanofibrous scaffolds, demonstrating the versatility of PEG5 linkers in creating bioactive surfaces. pan.pl

| Application | Immobilized Biomolecule | Role of this compound | Detected Analyte/Purpose |

| Graphene-based Biosensor | dCas9 protein | Covalently links the protein to the sensor surface and acts as a blocking agent. | Unamplified target genes. researchgate.net |

| Lateral Flow Assay | Antibody | Covalently attaches antibodies to gold nanoparticles. | Small molecules (e.g., zearalenone). mdpi.com |

| Tissue Engineering Scaffold | Gelatin or other proteins | Covalently binds biomolecules to the surface of nanofibers. | Improved cell attachment and growth. pan.pl |

Analytical and Characterization Methodologies for Ms-peg5-t-butyl Ester and Its Derivatives

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural confirmation of MS-PEG5-t-butyl ester. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule.

For this compound, the ¹H NMR spectrum exhibits characteristic signals that correspond to its distinct components: the methanesulfonyl (mesyl) group, the polyethylene glycol (PEG) chain, and the tert-butyl ester group. nih.govnih.gov The integration of the proton signals allows for the quantitative assessment of the ratio of these components, confirming the correct structure. nsf.gov For instance, the nine protons of the tert-butyl group provide a strong singlet, which can be used as an internal reference to verify the number of repeating ethylene glycol units. nsf.gov Purity is assessed by the absence of signals from starting materials (like the precursor alcohol) or side-products.

¹³C NMR spectroscopy complements the proton data by showing distinct signals for each carbon atom. nsf.gov The chemical shifts are sensitive to the local electronic environment, allowing for the identification of the carbonyl carbon of the ester, the carbons of the t-butyl group, the repeating carbons of the PEG chain, and the methyl carbon of the mesyl group. nih.gov The combination of ¹H and ¹³C NMR is powerful for a complete structural assignment and purity verification. nih.gov

Table 1: Representative NMR Data for this compound

| Group | ¹H NMR Chemical Shift (δ, ppm) (Hypothetical) | ¹³C NMR Chemical Shift (δ, ppm) (Hypothetical) |

|---|---|---|

| Mesyl (CH₃-SO₂) | ~3.1 (s, 3H) | ~37 |

| PEG (-O-CH₂-CH₂-O-) | ~3.6-3.8 (m, 20H) | ~69-71 |

| Ester Methylene (-CH₂-CO) | ~2.5 (t, 2H) | ~35 |

| t-Butyl Ester (-C(CH₃)₃) | ~1.45 (s, 9H) | ~28 (CH₃), ~81 (quaternary C) |

Note: Chemical shifts are approximate and can vary based on the solvent and instrument.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Structural Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for confirming the molecular weight of this compound and analyzing its structural components through fragmentation. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for PEG derivatives. edpsciences.orgresearchgate.net

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide further structural proof. Characteristic losses, such as the loss of the t-butyl group (56 Da) or the mesyl group (79 Da), can be observed, helping to piece together the molecule's structure.

Table 2: Expected Mass Spectrometry Data for this compound

| Species | Description | Expected m/z (Hypothetical) |

|---|---|---|

| [M+Na]⁺ | Parent molecule with sodium adduct | ~541.2 |

| [M+H]⁺ | Parent molecule with proton adduct | ~519.2 |

| [M-C₄H₈]⁺ | Fragment after loss of isobutylene | ~463.2 |

Note: The molecular weight of this compound is approximately 518.6 g/mol . Exact mass values will vary.

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. nih.gov Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

Key absorption bands for this compound include:

S=O stretching: Strong absorptions around 1350 cm⁻¹ (asymmetric) and 1175 cm⁻¹ (symmetric) confirm the presence of the sulfonyl group in the mesylate.

C-O-C stretching: A very strong, broad absorption around 1100 cm⁻¹ is characteristic of the ether linkages in the PEG backbone. rsc.org

C=O stretching: A strong absorption band around 1730-1740 cm⁻¹ indicates the carbonyl group of the t-butyl ester. researchgate.netresearchgate.net

C-H stretching: Bands around 2870-2950 cm⁻¹ correspond to the aliphatic C-H bonds in the molecule. rsc.org

IR spectroscopy is also highly effective for monitoring the synthesis of this compound from its precursor, HO-PEG5-t-butyl ester. The progress of the reaction can be tracked by observing the disappearance of the broad O-H stretching band (around 3400 cm⁻¹) of the starting alcohol and the simultaneous appearance of the characteristic S=O stretching bands of the mesylate product.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonyl (S=O) | Asymmetric & Symmetric Stretch | ~1350 and ~1175 |

| Ether (C-O-C) | Stretch | ~1100 |

| Ester Carbonyl (C=O) | Stretch | ~1735 |

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for separating this compound from impurities and for characterizing its polymeric nature. High-Performance Liquid Chromatography (HPLC) and Gel Permeation Chromatography (GPC) are the most relevant methods.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, quantification, and purity assessment of this compound. bocsci.comresearchgate.net A reversed-phase HPLC (RP-HPLC) method is typically employed for PEG derivatives. researchgate.net

Method development involves optimizing several parameters to achieve a good separation between the main compound and any potential impurities, such as unreacted starting materials or by-products. Key parameters include the stationary phase (e.g., C18 or C8 column), the mobile phase composition (typically a gradient of acetonitrile and water), and the detector. sielc.com Due to the lack of a strong UV chromophore in the PEG chain, detection can be accomplished using a UV detector if a chromophoric end-group is present, or more universally with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). tandfonline.comthermofisher.com

Once developed, the method must be validated to ensure it is reliable, reproducible, and accurate for its intended purpose. bocsci.com Validation typically includes assessing specificity, linearity, range, accuracy, and precision. Purity is often determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.

Table 4: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

Gel Permeation Chromatography (GPC) or Size-Exclusion Chromatography (SEC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is the primary technique for characterizing the polymer aspects of PEG derivatives. chromatographyonline.comjenkemusa.com Unlike HPLC, which separates based on polarity, GPC separates molecules based on their hydrodynamic volume (size) in solution. chromatographyonline.com This is crucial for determining the molecular weight distribution of polymeric compounds like this compound.

The key parameters obtained from a GPC analysis are:

Number-Average Molecular Weight (Mn): The total weight of all polymer chains in a sample, divided by the total number of polymer chains.

Weight-Average Molecular Weight (Mw): An average that is more sensitive to larger molecules in the sample.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). jenkemusa.com For a perfectly monodisperse polymer, PDI is 1.0. For synthetic polymers like PEGs, the PDI value indicates the breadth of the molecular weight distribution. A lower PDI signifies a more uniform chain length.

GPC analysis is performed by eluting the sample through a column packed with porous gel. lcms.cz Larger molecules elute first because they cannot enter the pores, while smaller molecules have a longer path and elute later. The system is calibrated using polymer standards of known molecular weights. lcms.cz The choice of mobile phase (e.g., tetrahydrofuran [THF] or aqueous buffers) and column pore size is critical for achieving accurate results. chromatographyonline.com

Table 5: Common Compounds Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | Mesylate-PEG5-tert-butyl ester |

| Polyethylene Glycol | PEG |

| Tetrahydrofuran | THF |

| Acetonitrile | ACN |

| Methanol | MeOH |

| tert-Butyl (2-hydroxyethyl)carbamate | - |

Advanced Derivatization Strategies for Enhanced Analytical Performance (e.g., LC-MS/MS)

The analysis of this compound and its conjugates by liquid chromatography-mass spectrometry (LC-MS/MS) often necessitates derivatization to overcome inherent analytical challenges. The polyethylene glycol (PEG) chain, while enhancing the solubility of conjugates, presents issues such as poor ionization efficiency and limited retention on conventional reversed-phase chromatographic columns. mdpi.comnih.gov Chemical derivatization introduces specific chemical moieties onto the analyte to improve its analytical properties for LC-MS/MS detection and quantification. nih.govnih.gov These strategies are crucial for achieving the required sensitivity, selectivity, and robustness in complex research samples. nih.gov

Improving Ionization Efficiency for Mass Spectrometric Detection

The ionization efficiency of a molecule in an electrospray ionization (ESI) source is a critical factor for sensitive detection by mass spectrometry. wiley.complos.org The core structure of a PEG linker like this compound lacks easily ionizable functional groups, and its conjugates may also suffer from poor ionization. nih.gov Derivatization can introduce a readily chargeable group, significantly enhancing the signal intensity in ESI-MS. mdpi.comddtjournal.com

Several strategies have been developed to enhance ionization efficiency:

Charge-Tagging Derivatization: This approach involves covalently attaching a moiety with a permanent charge or a group that is easily protonated (for positive-ion mode) or deprotonated (for negative-ion mode). For the carboxyl group of the linker (once the t-butyl ester is deprotected), reagents can introduce a basic nitrogen atom, which is readily protonated in the acidic mobile phases typically used in reversed-phase LC-MS. plos.orgmdpi.com For instance, phenylenediamine-based derivatization introduces benzimidazole groups, whose nitrogen atoms improve ionization efficiency and detection sensitivity. mdpi.com Similarly, reagents like 4-aminomethylquinoline (4-AMQ) can be used to label carboxylic acids, leading to charge reversal and enhanced sensitivity in positive ESI mode. mdpi.com

Post-Column Addition of Amines: An alternative to pre-analysis derivatization is the post-column addition of specific reagents before the eluent enters the mass spectrometer. For PEG and PEGylated compounds, mixing the HPLC eluent stream with amines such as triethylamine (TEA) or diethylmethylamine (DEMA) has been shown to be effective. acs.orgresearchgate.net This technique forms specific ammoniated adducts with the PEG chain, which reduces the formation of multiple charge states and simplifies the resulting mass spectra, thereby improving mass accuracy and the ability to deconvolute complex spectra. acs.orgresearchgate.net

Hydrolysis to Generate Detectable Fragments: For PEGylated conjugates, a common strategy is to hydrolyze the molecule to cleave the PEG moiety from its conjugated partner. uit.no Acidic hydrolysis can break ester or amide bonds, releasing specific PEG fragments that are more amenable to MS detection than the intact, large conjugate. uit.no These smaller fragments can be quantified with greater sensitivity.

The following table summarizes common derivatization approaches for functional groups relevant to this compound and its derivatives.

Table 1: Derivatization Strategies for Enhanced MS Signal

| Derivatization Reagent/Method | Target Functional Group | Analytical Enhancement | Reference |

| Phenylenediamine | Carboxylic Acid | Introduces ionizable benzimidazole group, improving positive ionization. | mdpi.com |

| Dansyl Chloride | Primary/Secondary Amines, Phenols | Adds a readily ionizable tertiary amine group. | nih.gov |

| Post-Column Amines (e.g., TEA, DEMA) | PEG Chain | Forms specific adducts, reduces charge state complexity. | acs.orgresearchgate.net |

| O-benzylhydroxylamine (O-BHA) | Carboxylic Acid | Improves ionization and allows for sub-fmol level detection. | nih.gov |

Enhancing Chromatographic Separation and Retention Characteristics

The high polarity of PEG linkers and the hydrophilic nature of their conjugates often lead to poor retention on standard reversed-phase high-performance liquid chromatography (HPLC) columns, such as C18. mdpi.com This results in analytes eluting at or near the solvent front, where they may co-elute with other polar matrix components, leading to ion suppression and poor quantification. researchgate.net

Derivatization strategies are employed to increase the hydrophobicity of the analyte, thereby improving its interaction with the stationary phase and enhancing chromatographic retention and resolution. nih.govmdpi.com

Increasing Hydrophobicity: Many of the same reagents used to improve ionization efficiency also increase the analyte's hydrophobicity. For example, derivatizing a polar compound like gemcitabine with dansyl chloride was shown to significantly improve its chromatographic retention. nih.gov Similarly, derivatization of carboxylic acids not only aids ionization but also decreases the polarity of the analyte, facilitating better separation on reversed-phase columns. mdpi.com

Optimizing Chromatographic Conditions: Beyond derivatization, chromatographic performance can be enhanced by systematically optimizing various parameters. Adjusting the mobile phase composition, such as the organic modifier and the use of ion-pairing agents like formic acid, can significantly impact peak shape and retention for charged analytes. researchgate.netchromatographyonline.com Column temperature is another critical factor; increasing the temperature can decrease mobile phase viscosity and improve peak efficiency, although its effect on selectivity must be evaluated for each specific separation. researchgate.net For complex samples, employing two-dimensional liquid chromatography (2D-LC) can provide a substantial increase in peak capacity and resolution, where a sample is first separated on one column and then fractions are transferred to a second, orthogonal column for further separation. thermofisher.com

Quantitative Analysis of this compound and its Conjugates in Research Samples

Quantitative analysis of this compound and its bioconjugates in complex matrices like plasma or tissue homogenates presents significant challenges due to the polymer's nature and the complexity of the biological environment. nih.govacs.org LC-MS/MS is the preferred platform for this purpose due to its high sensitivity and selectivity. mdpi.combocsci.com However, specialized methods are required to accurately quantify PEGylated molecules. parazapharma.com

Several robust LC-MS/MS-based methodologies have been developed: